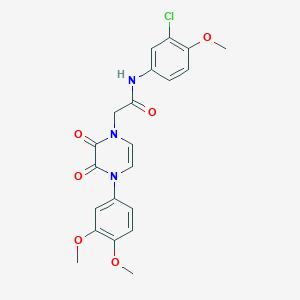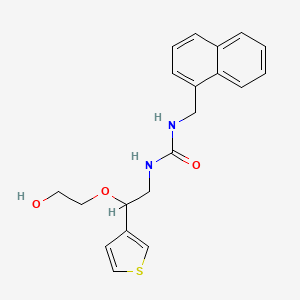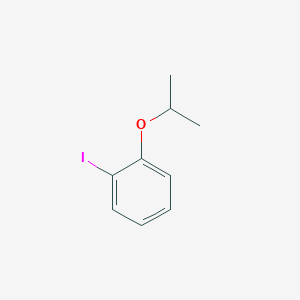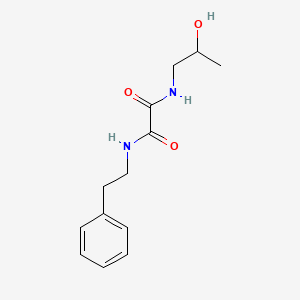![molecular formula C16H11N3O4S B2781031 2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone CAS No. 872704-69-3](/img/structure/B2781031.png)
2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone” is a complex organic molecule that contains several functional groups, including a furan ring, a pyridazine ring, a sulfanyl group, and a nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and pyridazine rings suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Reactivity
The compound's involvement in the synthesis of cyclic oxalyl compounds and their reactions with hydrazines or hydrazones highlights its utility in generating a variety of chemical derivatives. For instance, its utilization in the synthesis of pyrazolo[3,4-d]pyridazinone and pyrazolo[3,4-d]pyridazine amine derivatives underlines its significance in heterocyclic chemistry and the development of novel compounds with potential biological activities (Şener et al., 2002). Furthermore, its role in photoinduced direct oxidative annulation processes demonstrates its capacity for facilitating complex reactions without the need for transition metals and oxidants, leading to the formation of polyheterocyclic compounds with interesting structures and properties (Zhang et al., 2017).
Biological Activity
Compounds synthesized from structures related to 2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone have been evaluated for various biological activities. For example, novel pyrazoline derivatives, including those incorporating the furan nucleus, have shown significant anti-inflammatory and antibacterial activities. This indicates the potential for derivatives of this compound to serve as molecular templates in the development of new therapeutic agents (Ravula et al., 2016). Additionally, the synthesis of pyrrolo[1,2-a][3.1.6]benzothiadiazocine derivatives from similar compounds has been explored, with the resultant products undergoing a Truce–Smiles type rearrangement, further emphasizing the chemical versatility and potential for generating bioactive molecules (Kimbaris et al., 2004).
Antimicrobial Studies
Derivatives of the compound have been utilized in antimicrobial studies, demonstrating the capacity of synthesized molecules to exhibit antimicrobial activity against various bacterial and fungal strains. This application is critical in the search for new compounds that can contribute to overcoming the challenge of antibiotic resistance (El-Shehry et al., 2020).
Synthesis of Heterocyclic Compounds
The compound's role in the synthesis of heterocyclic compounds is further evidenced by its application in generating a variety of pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties. These processes underscore the importance of the compound in facilitating the creation of structurally diverse molecules that have potential applications in pharmaceuticals and materials science (Li et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-14(11-3-1-4-12(9-11)19(21)22)10-24-16-7-6-13(17-18-16)15-5-2-8-23-15/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEENAAOZXCFOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2780949.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2780951.png)




![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2780958.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2780959.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate](/img/structure/B2780962.png)

![4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B2780967.png)
![N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780969.png)
![2-Chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2780971.png)